2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid
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Overview
Description
2-(2-aminoethylamino)ethanol and 2-dodecylbenzenesulfonic acid are two distinct chemical compounds with unique properties and applications. 2-(2-aminoethylamino)ethanol is a versatile molecule with primary and secondary amine groups, often used in various chemical reactions and industrial applications . 2-dodecylbenzenesulfonic acid is a surfactant commonly used in detergents and cleaning agents due to its ability to lower surface tension and enhance cleaning efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-aminoethylamino)ethanol: can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
2-dodecylbenzenesulfonic acid: is produced by sulfonating dodecylbenzene with sulfur trioxide or oleum. The reaction is carried out in a reactor where dodecylbenzene is mixed with the sulfonating agent, resulting in the formation of the sulfonic acid .
Industrial Production Methods
Industrial production of 2-(2-aminoethylamino)ethanol involves large-scale reactors where ethylenediamine and ethylene oxide are combined under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques .
For 2-dodecylbenzenesulfonic acid , the industrial process involves continuous sulfonation of dodecylbenzene in a reactor, followed by neutralization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethylamino)ethanol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives.
2-dodecylbenzenesulfonic acid: primarily undergoes:
Neutralization: Reacts with bases to form salts.
Esterification: Can form esters with alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines.
Substitution: Various derivatives depending on the substituent.
Scientific Research Applications
2-(2-aminoethylamino)ethanol: is used in:
Chemistry: As a reagent in organic synthesis.
Biology: In the preparation of buffers and other biological reagents.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of surfactants and corrosion inhibitors.
2-dodecylbenzenesulfonic acid: is widely used in:
Detergents: As a surfactant to enhance cleaning efficiency.
Industrial Cleaners: In formulations for heavy-duty cleaning.
Emulsifiers: In various industrial processes.
Mechanism of Action
2-(2-aminoethylamino)ethanol: exerts its effects through its amine groups, which can participate in hydrogen bonding and nucleophilic reactions. These interactions make it a versatile reagent in chemical synthesis and industrial applications .
2-dodecylbenzenesulfonic acid: acts as a surfactant by reducing surface tension and forming micelles, which encapsulate dirt and grease, allowing them to be washed away. Its sulfonic acid group is responsible for its strong acidic properties and effectiveness in cleaning applications .
Comparison with Similar Compounds
2-(2-aminoethylamino)ethanol: can be compared with:
Monoethanolamine: Similar but lacks the secondary amine group.
Diethanolamine: Contains two hydroxyl groups instead of one.
2-dodecylbenzenesulfonic acid: can be compared with:
Linear alkylbenzene sulfonates: Similar surfactant properties but different alkyl chain lengths.
Sodium dodecyl sulfate: Another common surfactant with a sulfate group instead of a sulfonic acid group.
Properties
CAS No. |
27134-20-9 |
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Molecular Formula |
C22H42N2O4S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;5-1-2-6-3-4-7/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6-7H,1-5H2 |
InChI Key |
QMHROMVHGYEQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CNCCO)N |
Origin of Product |
United States |
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